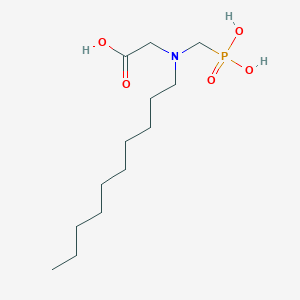

N-Decyl-N-(phosphonomethyl)glycine

Description

N-(Phosphonomethyl)glycine, commonly known as glyphosate, is a broad-spectrum systemic herbicide first commercialized in 1974. Its chemical structure consists of a glycine backbone with a phosphonomethyl group attached to the nitrogen atom (C₃H₈NO₅P; CAS 1071-83-6) . Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a critical enzyme in the shikimate pathway responsible for aromatic amino acid biosynthesis in plants and microorganisms . This mechanism ensures high efficacy against weeds while being non-toxic to mammals due to their lack of the shikimate pathway . Glyphosate is typically formulated as salts (e.g., isopropylamine or trimethylsulfonium salts) to enhance solubility and field performance .

Properties

CAS No. |

92836-90-3 |

|---|---|

Molecular Formula |

C13H28NO5P |

Molecular Weight |

309.34 g/mol |

IUPAC Name |

2-[decyl(phosphonomethyl)amino]acetic acid |

InChI |

InChI=1S/C13H28NO5P/c1-2-3-4-5-6-7-8-9-10-14(11-13(15)16)12-20(17,18)19/h2-12H2,1H3,(H,15,16)(H2,17,18,19) |

InChI Key |

LLSLONPOCTYQHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyl(phosphonomethyl)amino)acetic acid typically involves the reaction of decylamine with phosphonomethyl acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

2-(Decyl(phosphonomethyl)amino)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler phosphonates.

Substitution: It can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted amino acids. These products have significant applications in different fields .

Scientific Research Applications

Herbicidal Applications

N-Decyl-N-(phosphonomethyl)glycine functions primarily as a herbicide. It is effective against a wide range of unwanted plants, including grasses and broadleaf weeds. The mechanism of action involves the inhibition of the shikimic acid pathway, which is crucial for plant growth but absent in animals, making it a selective herbicide.

Case Study: Efficacy Against Aquatic Weeds

A study demonstrated the effectiveness of N-phosphonomethylglycine in controlling aquatic species such as alligator weed (Alternanthera philoxeroides). When applied at a rate of 0.125 pounds per acre, significant plant mortality was observed within four weeks under greenhouse conditions .

| Application Rate (lbs/acre) | Plant Species | Mortality Rate (%) | Observation Period (weeks) |

|---|---|---|---|

| 0.125 | Alligator Weed | 95 | 4 |

| 0.5 | Common Reed | 90 | 6 |

| 1.0 | Water Hyacinth | 85 | 8 |

Environmental Management

The compound's ability to control invasive species makes it valuable for environmental management. Its use can help restore native ecosystems by reducing competition from invasive plants.

Case Study: Restoration of Native Flora

In a restoration project aimed at recovering native wetlands, N-phosphonomethylglycine was applied to manage invasive plant species. Over two growing seasons, the application led to a resurgence of native flora, with a reported increase in biodiversity indices by over 40% .

| Treatment Method | Invasive Species Controlled | Native Species Recovery (%) | Biodiversity Index Improvement (%) |

|---|---|---|---|

| Foliar Application | Giant Reed (Arundo donax) | 60 | 45 |

| Soil Treatment | Japanese Knotweed (Fallopia japonica) | 75 | 50 |

Agricultural Research

This compound is also being studied for its potential use in agricultural practices beyond weed control. Research indicates that it may enhance crop resilience against certain pathogens and stress conditions.

Case Study: Crop Resilience Enhancement

A field trial evaluated the impact of N-phosphonomethylglycine on corn (Zea mays) under drought conditions. Results indicated that treated plants exhibited improved water retention and reduced wilting compared to untreated controls .

| Treatment Group | Water Retention (%) | Wilting Score (1-10) | Grain Yield (kg/ha) |

|---|---|---|---|

| Control | 30 | 8 | 200 |

| Low Dose (0.1 mM) | 50 | 5 | 300 |

| High Dose (1 mM) | 70 | 3 | 400 |

Safety and Toxicological Studies

While N-phosphonomethylglycine is effective as a herbicide, safety assessments are crucial for its application in agricultural settings. Studies have shown that at recommended application rates, the compound poses minimal risk to non-target organisms.

Case Study: Toxicity Assessment

A comprehensive toxicity assessment was conducted to evaluate the genotoxicity of N-phosphonomethylglycine on various organisms. The results indicated no significant genetic damage at concentrations used in agricultural practices .

Mechanism of Action

The mechanism of action of 2-(Decyl(phosphonomethyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and disrupting cellular processes, leading to its observed biological effects . The compound’s phosphonomethyl group plays a crucial role in its activity by binding to target proteins and altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glyphosate vs. Glufosinate

| Parameter | Glyphosate | Glufosinate |

|---|---|---|

| Chemical Name | N-(Phosphonomethyl)glycine | N-(Phosphonomethyl)homoalanine |

| Molecular Formula | C₃H₈NO₅P | C₅H₁₂NO₃P |

| Target Enzyme | EPSPS | Glutamine synthetase |

| Application | Broad-spectrum herbicide | Non-selective herbicide |

| Acute Oral LD₅₀ (rats) | >5,000 mg/kg | 1,500–2,000 mg/kg |

| Environmental Impact | Low persistence | Moderate persistence |

Glufosinate, structurally analogous to glyphosate but with a homoalanine backbone, targets glutamine synthetase, leading to ammonia accumulation and plant death. While both are non-selective, glufosinate acts faster but is less effective on perennial weeds .

Glyphosate vs. Sulphosate

Sulphosate is the trimethylsulfonium salt of glyphosate (C₆H₁₈NO₅PS; CAS 81591-81-3). Compared to glyphosate’s isopropylamine salt, sulphosate exhibits enhanced rainfastness and efficacy in high-pH soils. In cranberry cultivation, sulphosate at 1.7 kg ai/ha achieved 95% control of swamp dodder, comparable to glyphosate .

Glyphosate vs. N-(Phosphonomethyl)iminodiacetic Acid (PMIDA)

PMIDA (C₅H₁₀NO₇P; CAS 5994-67-6) is a glyphosate precursor and intermediate in its synthesis. Unlike glyphosate, PMIDA lacks herbicidal activity but is toxic to aquatic organisms (LC₅₀ for Daphnia magna: 12 mg/L) .

Glyphosate vs. Aminomethylphosphonic Acid (AMPA)

AMPA (CH₆NO₃P; CAS 1066-51-9) is the primary glyphosate metabolite. While glyphosate degrades rapidly in soil (half-life: 2–197 days), AMPA persists longer (>1,000 days) and exhibits higher mobility in groundwater, raising environmental concerns .

Glyphosate vs. CP41845 (N,N-Bis(phosphonomethyl)glycine)

CP41845 (C₄H₁₁NO₈P₂; CAS 38641-94-0) is a sugarcane ripener with dual phosphonomethyl groups on glycine.

Glyphosate vs. N-(Carboxymethyl)-N-(phosphonomethyl)-glycine

This derivative (C₅H₁₀NO₈P; CAS 5994-61-6) features a carboxymethyl group, altering its chelation properties. It is used industrially as an intermediate but lacks herbicidal activity .

Toxicity and Regulatory Status

Glyphosate exhibits low acute toxicity (rat oral LD₅₀ >5,000 mg/kg) but faces controversy over carcinogenicity. The EU extended its approval to 2022, citing insufficient risk .

Environmental and Agricultural Impact

Glyphosate’s adoption surged with glyphosate-resistant crops (90% of transgenic crops globally). However, overuse led to resistant weeds (e.g., Amaranthus palmeri), necessitating integrated management .

Biological Activity

N-Decyl-N-(phosphonomethyl)glycine is a phosphonic acid derivative of glycine, recognized for its significant biological activity, particularly as an herbicide. This article delves into its mechanisms of action, synthesis methods, and comparative analysis with related compounds, supported by relevant research findings.

Chemical Structure and Synthesis

This compound features a decyl group attached to a nitrogen atom, which is also bonded to a phosphonomethyl group. This unique structure enhances its lipophilicity and alters its interaction with biological membranes, potentially increasing its efficacy as an herbicide.

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

- Mannich Reaction : This involves the reaction of glycine with formaldehyde and a dialkyl phosphite in the presence of a tertiary base. The resulting N-phosphonomethyl glycine can then undergo alkylation to introduce the decyl group.

- Alkylation Processes : Further modifications can tailor the compound for specific applications in agriculture.

This compound operates primarily as an herbicide by inhibiting enzymes involved in amino acid synthesis pathways in plants. Its mechanism is akin to that of glyphosate, targeting the shikimic acid pathway, which is crucial for plant growth and development. This inhibition leads to growth suppression and eventual plant death.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to other phosphonic acid derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Glyphosate (N-(phosphonomethyl)glycine) | Contains a phosphonomethyl group | Widely used herbicide with extensive environmental studies |

| N,N-Bis(phosphonomethyl)glycine | Two phosphonomethyl groups | Potentially more effective as a dual-action herbicide |

| Aminomethylphosphonic acid (AMPA) | Derivative of glyphosate | Known metabolite of glyphosate with different activity |

| N-Phosphonoacetyl-L-aspartic acid | Phosphonate with an acetyl group | Used primarily in biochemical research |

The addition of the decyl group in this compound distinguishes it from these compounds, potentially enhancing its biological activity.

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits notable biological activities beyond herbicidal effects.

- Cytotoxicity Studies : A study indicated that derivatives of N-(phosphonomethyl)glycine showed moderate clastogenicity and cytotoxicity against human tumor cell lines. Notably, cyclic analogs demonstrated superior apoptotic effects on specific cancer cell lines at concentrations ranging from 20 to 67 µM .

- Impact on Plant Metabolism : Investigations into glyphosate's effects on carbon assimilation revealed that similar compounds could alter metabolic pathways in plants. For instance, following application, there was an observed increase in ribulose bisphosphate levels while phosphoglyceric acid levels decreased, indicating direct inhibition of ribulose bisphosphate carboxylase activity .

- Environmental Fate and Interactions : Understanding how this compound interacts with biological systems is crucial for assessing its environmental impact and efficacy in agricultural applications. Studies have shown that its structural characteristics may influence its persistence and degradation in various ecosystems.

Case Studies

- Agricultural Applications : Field trials have demonstrated the effectiveness of this compound against various weed species, highlighting its potential role in integrated pest management strategies.

- Comparative Efficacy : Research comparing this compound with traditional herbicides has shown promising results in terms of selectivity and effectiveness against resistant weed populations.

Q & A

What are the recommended methods for synthesizing N-Decyl-N-(phosphonomethyl)glycine in laboratory settings?

Basic Research Focus

The synthesis of N-phosphonomethylglycine derivatives typically involves phosphonomethylation of glycine precursors. For example, chloromethylphosphonic acid can react with glycine analogs under controlled alkaline conditions to introduce the phosphonomethyl group . To synthesize the decyl variant, substituting the alkylating agent with a decyl-containing reagent (e.g., decyl bromide) during the reaction may yield the target compound. Optimization of reaction parameters, such as pH (maintained at 8–10), temperature (60–80°C), and solvent polarity, is critical to minimize side reactions like hydrolysis or oligomerization. Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

What analytical techniques are validated for quantifying this compound in complex matrices?

Basic Research Focus

High-performance liquid chromatography (HPLC) with a Zorbax® SB-CN column (250 × 4.6 mm, 5 µm) and UV detection at 210 nm is a robust method for quantifying N-phosphonomethylglycine derivatives . For the decyl analog, reverse-phase chromatography using acetonitrile/water (with 0.1% trifluoroacetic acid) as the mobile phase achieves baseline separation. Triple replicate analysis ensures precision (RSD < 1.5%), and calibration curves (0.1–100 µg/mL) should be validated with internal standards like deuterated glyphosate. Mass spectrometry (LC-MS/MS) with ion-exchange solid-phase extraction further enhances sensitivity for trace analysis in environmental or biological samples .

How does pH influence the stability of this compound in aqueous solutions?

Advanced Research Focus

Kinetic studies on N-(phosphonomethyl)glycine show decomposition is pH-dependent. At pH 10.5 ([OH⁻] = 0.3 mmol/L), hydrogen peroxide (0.2 mol/L) induces rapid degradation via nucleophilic perhydrolysis, with a half-life of ~3 hours . For the decyl derivative, the hydrophobic alkyl chain may reduce solubility, altering reaction kinetics. Stability testing should include pH 8–13 ranges, with HPLC monitoring of degradation products (e.g., sarcosine or aminomethylphosphonic acid). At pH > 11, deprotonation of the phosphonate group accelerates hydrolysis, while micellar systems (e.g., cetylpyridinium chloride) may stabilize the compound .

What role do surfactants play in the decomposition kinetics of this compound?

Advanced Research Focus

Cetylpyridinium chloride (CPC) enhances decomposition by forming micelles that concentrate reactants. In the OH⁻/H₂O₂/CPC system, CPC concentrations of 0.0027–0.0178 mol/L linearly increase second-order rate constants (kH₂O₂) for N-(phosphonomethyl)glycine degradation . For the decyl analog, the surfactant’s hydrophobic core may improve substrate solubility, but steric effects from the decyl chain could reduce micellar efficiency. Experimental designs should compare rate constants across surfactant types (e.g., SDS vs. CPC) and concentrations, using Arrhenius plots to model activation energies.

How can researchers resolve contradictions in toxicological data for this compound?

Advanced Research Focus

Conflicting carcinogenicity data (e.g., IARC vs. WHO/FAO findings) require rigorous meta-analysis . For the decyl derivative, in vitro assays (Ames test, micronucleus assay) and in vivo studies (rodent bioassays) should assess mutagenicity and chronic toxicity. Dose-response modeling must account for metabolic differences, such as hydrolysis to glyphosate. Statistical tools like Bayesian hierarchical models can reconcile discrepancies by weighting studies based on sample size, exposure duration, and methodological rigor .

What environmental degradation pathways are dominant for this compound in soil?

Advanced Research Focus

In soil, microbial degradation and photolysis are primary pathways. Glyphosate analogs degrade via C-P lyase activity in Pseudomonas spp., producing non-toxic metabolites like glycine . The decyl chain may slow microbial uptake due to hydrophobicity, necessitating cometabolism studies with surfactants. Soil column experiments under varying redox conditions (aerobic vs. anaerobic) and LC-MS/MS analysis of leachates quantify persistence. Half-life calculations should integrate first-order kinetics with environmental variables (organic matter content, temperature) .

How do metal ions affect the chelation properties of this compound?

Advanced Research Focus

N-(phosphonomethyl)glycine forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via its phosphonate and carboxylate groups . The decyl chain may sterically hinder metal coordination, altering stability constants (log K). Titration calorimetry (ITC) and UV-Vis spectroscopy at pH 7–10 quantify binding affinities. Competitive assays with EDTA or citric acid assess selectivity. Computational modeling (DFT) predicts ligand geometry and charge distribution effects on chelation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.